molecular formula C17H13N B182718 Quinoline, 4-styryl- CAS No. 4594-84-7

Quinoline, 4-styryl-

Cat. No. B182718
CAS RN: 4594-84-7
M. Wt: 231.29 g/mol
InChI Key: LAAWYSBJZGYHRT-ZHACJKMWSA-N
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Description

Quinoline, 4-styryl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of quinoline, which is a heterocyclic organic compound that is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The 4-styryl- derivative of quinoline has been shown to exhibit interesting biological and chemical properties, making it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of quinoline, 4-styryl- is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been suggested to inhibit the activity of tubulin, a protein involved in cell division.

Biochemical And Physiological Effects

Quinoline, 4-styryl- has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated its ability to inhibit cell proliferation, induce apoptosis, and alter gene expression. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models.

Advantages And Limitations For Lab Experiments

One advantage of quinoline, 4-styryl- is its relatively simple synthesis method, which allows for large-scale production. Another advantage is its unique properties, which make it a promising candidate for various applications, such as sensing and imaging. However, one limitation is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are numerous future directions for research on quinoline, 4-styryl-. One area of interest is its potential as an anticancer agent, particularly in combination with other drugs or therapies. Another area of interest is its use as a sensor or imaging agent for the detection of metal ions or other biomolecules. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in other fields, such as materials science.

Synthesis Methods

The synthesis of quinoline, 4-styryl- can be achieved through a variety of methods, including the Pd-catalyzed Suzuki-Miyaura coupling reaction and the Heck reaction. The former method involves the coupling of an arylboronic acid with a 4-bromoquinoline derivative in the presence of a palladium catalyst and a base. The latter method involves the coupling of an aryl halide with an olefin in the presence of a palladium catalyst and a base. Both methods have been shown to be effective in producing high yields of the desired product.

Scientific Research Applications

Quinoline, 4-styryl- has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to exhibit strong fluorescence in the presence of certain metal ions, such as copper and zinc, making it a promising candidate for the development of sensors and imaging agents.
Another area of research is its potential as an anticancer agent. Quinoline, 4-styryl- has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has been suggested to act through the induction of apoptosis, a process of programmed cell death, in cancer cells.

properties

CAS RN

4594-84-7

Product Name

Quinoline, 4-styryl-

Molecular Formula

C17H13N

Molecular Weight

231.29 g/mol

IUPAC Name

4-[(E)-2-phenylethenyl]quinoline

InChI

InChI=1S/C17H13N/c1-2-6-14(7-3-1)10-11-15-12-13-18-17-9-5-4-8-16(15)17/h1-13H/b11-10+

InChI Key

LAAWYSBJZGYHRT-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23

SMILES

C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23

Origin of Product

United States

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